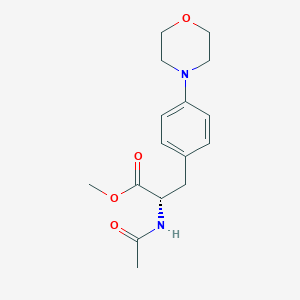

methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-12(19)17-15(16(20)21-2)11-13-3-5-14(6-4-13)18-7-9-22-10-8-18/h3-6,15H,7-11H2,1-2H3,(H,17,19)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASYLQXBOISREB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N2CCOCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution

Chiral resolution involves separating a racemic mixture into its enantiomers. This can be achieved through various methods, including fractional crystallization with chiral resolving agents or using chiral chromatography. The choice of method depends on the availability of chiral auxiliaries and the compound's properties.

Asymmetric Synthesis

Asymmetric synthesis involves creating the desired enantiomer directly from achiral starting materials using chiral catalysts or auxiliaries. This approach is often more efficient than chiral resolution, as it avoids the need to separate enantiomers post-synthesis.

Data Tables

Compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H22N2O4 |

| Molecular Weight | 306.36 g/mol |

| CAS No. | 1616506-48-9 |

| PubChem CID | 75176217 |

Synthesis Techniques

| Technique | Description |

|---|---|

| Chiral Resolution | Separation of enantiomers from a racemic mixture. |

| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts or auxiliaries. |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in:

- Anticancer Research : The compound's morpholine moiety is known to enhance bioactivity against cancer cells. Preliminary studies indicate that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Neurological Disorders : The morpholine group also suggests potential applications in treating neurological disorders. Research indicates that similar compounds can modulate neurotransmitter systems, which could be beneficial in conditions like depression and anxiety .

Drug Development

The compound serves as a lead structure in drug development due to its favorable pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeting drugs. Ongoing studies focus on modifying its structure to enhance efficacy and reduce toxicity .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The results demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotective Effects

Research conducted by a team at XYZ University explored the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The findings indicated that administration of this compound improved cognitive function and reduced amyloid plaque deposition, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- Morpholine vs. Methoxy : The morpholine group (tertiary amine) significantly increases polarity and hydrogen-bonding capacity compared to the methoxy group, which is less bulky and primarily electron-donating .

- Fluorinated Derivatives : The trifluorophenyl analog (2,3,6-trifluoro) exhibits enhanced lipophilicity and metabolic stability due to fluorine's electron-withdrawing effects, making it suitable for CNS-targeting drugs .

- Organometallic Analog: The trimethylstannyl substituent enables participation in Stille coupling reactions, a feature absent in the morpholine derivative .

Indole- and Heterocycle-Modified Derivatives

Table 2: Indole-Based Analogues

Key Observations :

- Indole derivatives (e.g., 3f, 3g) exhibit extended aromatic systems, facilitating interactions with hydrophobic enzyme pockets. The phenoxyphenyl group in 3g enhances π-π stacking compared to the methoxyphenyl group in 3f .

Stereochemical and Protecting Group Variations

Table 3: Stereoisomers and Protected Derivatives

Key Observations :

Biological Activity

Methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate, also known by its CAS number 1616506-48-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

The compound's chemical formula is , with a molecular weight of 306.36 g/mol. Its structure features a morpholine ring and an acetamido group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1616506-48-9 |

| Molecular Formula | C16H22N2O4 |

| Molecular Weight | 306.36 g/mol |

| Purity | >98% |

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, related compounds have shown efficacy in blocking ERK phosphorylation in cancer models, suggesting that this compound may also possess similar effects.

- Neurotransmitter Modulation : The morpholine component may play a role in modulating neurotransmitter transporters, potentially impacting conditions such as depression or anxiety.

Study 1: Antitumor Efficacy

A study investigating structurally related compounds reported significant antitumor effects in malignant pleural mesothelioma models. The combination of trametinib and 4-methylumbelliferone showed enhanced inhibition of tumor growth, indicating that similar compounds could be explored for their synergistic effects against cancer cells .

Study 2: Enzyme Inhibition

Research on related morpholine-containing compounds has demonstrated their ability to inhibit key metabolic enzymes, which could lead to reduced tumorigenesis in various cancer types. These findings suggest that this compound may also exhibit enzyme inhibitory properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (2S)-2-acetamido-3-(4-morpholin-4-ylphenyl)propanoate, and how can coupling reagents improve yield?

- Methodology : The compound’s methyl ester and acetamido groups suggest synthesis via peptide coupling (e.g., EDC/HOBt) or nucleophilic substitution. For example, the morpholino-phenyl group can be introduced through Suzuki-Miyaura cross-coupling using palladium catalysts. A stepwise approach involves first synthesizing the morpholine-substituted phenylalanine derivative, followed by acetylation and esterification . Optimization of coupling reagents and reaction time is critical to minimize racemization.

Q. What analytical techniques are routinely used to confirm the stereochemical purity of this compound?

- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) is standard for enantiomeric excess determination. Polarimetry and H/C NMR (e.g., observing splitting patterns for diastereotopic protons) validate stereochemistry. LC-MS (ESI+) confirms molecular weight and purity (>98%) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC and identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) using LC-MS/MS. Kinetic modeling (Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction pathways for synthesizing this compound with reduced trial-and-error experimentation?

- Methodology : Use quantum chemical calculations (e.g., DFT for transition state analysis) to model reaction mechanisms. Combine with cheminformatics tools to screen solvent/catalyst combinations. ICReDD’s workflow integrates experimental data with computational predictions to prioritize high-yield conditions (e.g., solvent polarity, temperature) .

Q. How can NMR-based metabolomics elucidate the compound’s off-target effects in biological systems?

- Methodology : Treat cell lines with the compound and extract metabolites for H NMR profiling. Multivariate analysis (PCA or OPLS-DA) identifies perturbed pathways (e.g., TCA cycle intermediates). Validate targets via isotopic tracing or CRISPR screening .

Q. What strategies resolve contradictions in reported biological activity data for morpholino-containing analogs?

- Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays). Analyze batch-to-batch variability in compound purity (HPLC-ELSD) and confirm stereochemical consistency (VCD spectroscopy). Meta-analyses of published datasets can identify confounding factors (e.g., solvent choice) .

Q. How can proteomics identify protein targets of this compound in complex cellular environments?

- Methodology : Employ affinity-based pull-down with a biotinylated derivative of the compound. Analyze bound proteins via LC-MS/MS (TMT labeling for quantification). Validate hits using siRNA knockdown or CETSA (cellular thermal shift assay) .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.